molecular formula C13H13N5O2 B4175569 N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Cat. No.: B4175569
M. Wt: 271.27 g/mol
InChI Key: YDDIVYWCRMJZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a triazolopyrimidine derivative characterized by a 4-methylphenyl substituent at the carboxamide position and a tetrahydro pyrimidine ring fused with a triazole moiety. This compound (Mol. Formula: C₁₄H₁₅N₅O₂, Mol. Its synthesis typically involves multi-component reactions, as seen in structurally related compounds .

Properties

IUPAC Name

N-(4-methylphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-2-4-9(5-3-8)16-12(20)10-6-11(19)18-13(17-10)14-7-15-18/h2-5,7,10H,6H2,1H3,(H,16,20)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDIVYWCRMJZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC(=O)N3C(=NC=N3)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H13N5O2
  • Molecular Weight : 257.27 g/mol
  • CAS Number : 1074365-84-6

The compound features a triazolo-pyrimidine core structure that is known for its potential pharmacological effects.

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli due to its structural motifs that enhance binding to bacterial enzymes involved in cell wall synthesis .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition have been reported at approximately 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells. In vitro assays indicated a reduction in cell viability in various cancer cell lines, including HeLa cells, through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on its core structure:

Substitution PositionEffect on Activity
4-Methylphenyl GroupEnhances antimicrobial potency
Carbonyl GroupCritical for anti-inflammatory effects
Triazole RingEssential for interaction with targets

Research has highlighted that modifications at specific positions can lead to enhanced activity against targeted pathogens or cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of the compound against a panel of bacterial strains and reported an MIC (Minimum Inhibitory Concentration) ranging from 0.8 to 6.25 μg/mL against Mycobacterium tuberculosis, indicating strong potential as an antitubercular agent .
  • In Vivo Anti-inflammatory Study : In animal models of inflammation induced by carrageenan, administration of the compound resulted in significant reduction of paw edema compared to control groups. This suggests its potential utility in treating inflammatory diseases .
  • Cytotoxicity Assays : In vitro cytotoxicity tests showed that while the compound was effective against certain cancer cell lines, it exhibited a favorable safety profile with lower toxicity towards normal cells compared to conventional chemotherapeutic agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group participates in nucleophilic substitution reactions, particularly under acidic or basic conditions. For example:

  • Hydrolysis : Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid. This reaction is critical in synthetic pathways for modifying the compound’s polarity .

  • Aminolysis : Reaction with amines can yield substituted amides. For instance, coupling with alkylamines in the presence of activating agents like EDCl/HOBt facilitates amide bond formation .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6M HCl, refluxCarboxylic acid derivative85%
AminolysisEDCl, HOBt, DIPEAN-Alkylamide analog72%

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution, with the methyl group acting as an electron-donating meta/para-director. Reported reactions include:

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups predominantly at the ortho and para positions relative to the methyl group .

  • Halogenation : Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs under mild conditions, favoring para substitution due to steric effects .

Table 2: Electrophilic Substitution Reactions

ReactionReagentsMajor ProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-methylphenylOrtho/para
BrominationBr₂/FeBr₃, 25°C4-Bromo-3-methylphenylPara

Redox Reactions of the Triazolopyrimidine Core

The fused triazolopyrimidine system exhibits redox activity:

  • Reduction : Electrochemical reduction in aprotic solvents (e.g., DMF) generates a dianion radical intermediate, which can undergo protonation or further reduction .

  • Oxidation : Strong oxidants like KMnO₄ cleave the pyrimidine ring, producing fragmented carbonyl compounds .

Table 3: Electrochemical Redox Behavior

ConditionMediumObserved IntermediateApplicationReference
Cathodic reductionDMF, Bu₄NOHDianion radicalRadical stabilization
Anodic oxidationAcetonitrileCarbonyl fragmentsDegradation studies

Cyclocondensation and Ring-Opening Reactions

The triazolopyrimidine core participates in cyclocondensation with diketones or β-keto esters to form extended heterocycles. Conversely, ring-opening reactions occur under alkaline conditions :

  • Cyclocondensation : Reaction with 1,3-diketones in acetic acid yields fused tetracyclic derivatives .

  • Ring-Opening : Treatment with NaOH/EtOH breaks the pyrimidine ring, forming triazole-containing linear intermediates .

Table 4: Ring Modification Reactions

Reaction TypeReagentsProductYieldReference
Cyclocondensation1,3-Diketones, AcOHFused tetracyclic compound68%
Alkaline ring-openingNaOH, ethanol, refluxLinear triazole-carboxamide91%

Comparative Reactivity with Analogues

The 4-methylphenyl substituent influences reactivity compared to derivatives like the 3-methylphenyl or fluorophenyl analogs:

  • Steric Effects : The para-methyl group reduces steric hindrance in electrophilic substitutions compared to meta-substituted analogs .

  • Electronic Effects : The electron-donating methyl group enhances aromatic ring reactivity toward electrophiles relative to electron-withdrawing substituents (e.g., -F) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The triazolopyrimidine scaffold allows for extensive structural modifications, particularly at the carboxamide aryl group and pyrimidine ring. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R) Molecular Formula Mol. Weight (g/mol) Melting Point (°C) Yield (%) Key References
N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide 4-methylphenyl C₁₄H₁₅N₅O₂ 285.3 Not reported Not reported
N-(3,4-dimethylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide (Y021-2897) 3,4-dimethylphenyl C₁₅H₁₆ClN₅O₂ 333.78 Not reported Not reported
2-amino-N-(4-nitrophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) 4-nitrophenyl C₂₄H₂₃N₇O₅ 489.49 319.9–320.8 43
2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5k) 4-bromophenyl C₂₃H₂₃BrN₆O₄ 543.37 280.1–284.3 54
1,5,6,7-tetrahydro-N-(3-methoxyphenyl)-5-oxo[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide 3-methoxyphenyl C₁₃H₁₃N₅O₃ 287.27 Not reported Not reported

Key Observations :

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5j) increase melting points due to enhanced intermolecular interactions, while electron-donating groups (e.g., methoxy in ) may improve solubility .
  • Molecular Weight : Halogenated derivatives (e.g., 5k with bromine) exhibit higher molecular weights, which can influence pharmacokinetic properties like bioavailability .

Key Observations :

  • Catalyst Efficiency : The use of p-toluenesulfonic acid (p-TsOH) in DMF at 90°C achieves moderate yields (43–66%) for multi-component syntheses , whereas catalyst-free methods under reflux yield higher outputs (65–85%) .
  • Reaction Time : Prolonged reaction times (e.g., 16 hours in ) are necessary for heterocyclization steps to ensure ring closure and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using triazolo-pyrimidine precursors. For example, analogous triazolo-pyrimidine carboxamides are prepared by reacting ethyl carboxylate intermediates with primary amines under reflux conditions in ethanol (e.g., 70–91% yields reported for similar compounds) . Key steps include:

  • Use of additives like tetramethylenediamine piperazine (TMDP) to enhance reaction efficiency in molten-state or solvent-mediated conditions .
  • Recrystallization from ethyl acetate/ethanol mixtures to obtain pure crystalline products .
    • Considerations : TMDP is preferred for its catalytic efficiency but requires careful handling due to toxicity . Alternative bases (e.g., sodium acetate) may be substituted if piperidine derivatives are unavailable .

Q. Which spectroscopic methods are typically employed for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:

  • 1H NMR : Identifies substituent environments (e.g., aromatic protons at δ 7.34–8.05 ppm for phenyl groups; methyl groups at δ 2.38–2.60 ppm) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • X-ray crystallography : Resolves molecular conformation (e.g., boat-like puckering of the pyrimidine ring and dihedral angles between fused rings) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of the target compound?

  • Methodological Answer :

  • Solvent Systems : Ethanol/water (1:1 v/v) improves solubility of intermediates, while acetic acid/acetic anhydride mixtures facilitate cyclization .
  • Temperature Control : Reflux at 60–80°C for 8–10 hours ensures complete reaction without decomposition .
  • Catalyst Screening : TMDP increases reaction rates but may require substitution with safer alternatives (e.g., sodium acetate) in institutions with restricted access to piperidine derivatives .
    • Data Example : Yields >85% were achieved for triazolo-pyrimidine carboxamides using ethanol as a solvent and column chromatography (EtOAc/light petroleum gradient) for purification .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • Dynamic NMR Analysis : Variable-temperature 1H NMR can resolve overlapping signals caused by conformational flexibility (e.g., rotameric equilibria in carboxamide groups) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry for comparison with crystallographic data .
  • Crystallographic Validation : Single-crystal X-ray structures provide definitive bond lengths/angles to cross-validate spectroscopic assignments (e.g., C=O bond lengths of 1.21–1.23 Å) .

Q. How does the crystal structure of related triazolo-pyrimidine derivatives inform the conformational analysis of this compound?

  • Methodological Answer :

  • Key Observations :
  • The pyrimidine ring adopts a flattened boat conformation with deviations of 0.224 Å from planarity .
  • Substituents at the 5-position (e.g., phenyl, methyl) influence dihedral angles (80.94° between fused rings) and hydrogen-bonding networks .
  • Implications for Bioactivity : Planar conformations enhance π-π stacking with biological targets (e.g., CB2 cannabinoid receptors), as seen in SAR studies of analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.